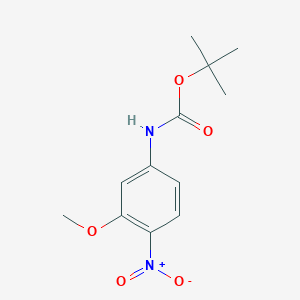

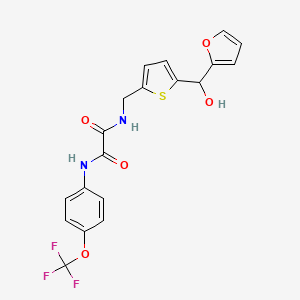

![molecular formula C26H24ClNO5S B3018945 1-[(2-氯苯基)甲基]-6-乙氧基-3-(4-乙氧基苯基)磺酰基喹啉-4-酮 CAS No. 866340-44-5](/img/structure/B3018945.png)

1-[(2-氯苯基)甲基]-6-乙氧基-3-(4-乙氧基苯基)磺酰基喹啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

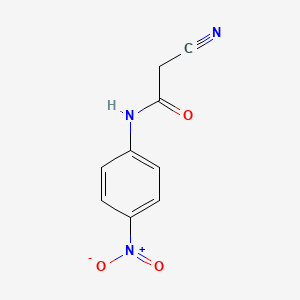

The compound 1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one is a heterocyclic derivative that is likely to possess interesting chemical and biological properties due to the presence of multiple functional groups and aromatic systems. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonyl-containing heterocyclic compounds, which can provide insights into the potential synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of heterocyclic sulfonyl derivatives can be achieved through various methods. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones is reported to proceed via a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature, yielding good to excellent product yields . This suggests that a similar approach could potentially be applied to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing heterocyclic compounds is characterized by the presence of a sulfonyl group attached to a heterocyclic ring. The sulfonyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and potentially its reactivity . The presence of additional substituents, such as ethoxy groups, can further modify the electronic distribution and steric hindrance within the molecule, which may affect its chemical behavior and interactions.

Chemical Reactions Analysis

Sulfonyl heterocycles can participate in various chemical reactions. For example, the 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones can be reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . Additionally, 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides are obtained by reacting 1-methyl-4-aminoquinolinium 3-thiolates with sulfonyl chlorides . These reactions highlight the reactivity of the sulfonyl group and its ability to form various derivatives, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing heterocycles can be influenced by their molecular structure. For instance, the antimicrobial activity of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides against a range of bacteria and fungi suggests that the sulfonyl group, along with other substituents, contributes to the biological activity of these compounds . Moreover, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride's sensitivity as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography indicates that sulfonyl heterocycles can have specific and sensitive analytical applications . These properties are likely to be relevant for the compound of interest, given its structural similarities to the compounds discussed in the papers.

科学研究应用

合成和表征

1-[(2-氯苯基)甲基]-6-乙氧基-3-(4-乙氧基苯基)磺酰基喹啉-4-酮和相关化合物被合成和表征,以期在科学研究的各个领域得到潜在应用。这个过程涉及通过环化、酰胺化和取代等反应形成复杂分子,为探索此类化合物的化学性质和反应性提供了基础。这些合成策略有助于开发新材料和药物,突出了喹啉酮衍生物在化学和材料科学中的多功能性和潜力 (Ukrainets 等,2014 年)。

抗菌特性

对与 1-[(2-氯苯基)甲基]-6-乙氧基-3-(4-乙氧基苯基)磺酰基喹啉-4-酮密切相关的喹唑啉和喹啉酮衍生物的研究表明,这些化合物具有显著的抗菌特性。已筛选合成化合物对大肠杆菌、金黄色葡萄球菌和白色念珠菌等各种病原体的抗菌和抗真菌活性。这项研究支持了将这些化合物用于开发新型抗菌剂的潜力,解决了人们对耐药性日益增长的担忧以及对新治疗方案的需求 (Desai 等,2007 年)。

非线性光学特性

对喹啉酮衍生物的非线性光学 (NLO) 特性的研究揭示了它们在光限制和光子技术中的潜在应用。这些化合物响应外部刺激对其光学特性发生显著变化的能力使其成为开发光限制器的合适候选物,光限制器可保护敏感的光学传感器免受强光源的损坏。此类材料对于光通信和计算技术的进步至关重要 (Ruanwas 等,2010 年)。

催化应用

喹啉酮衍生物还因其催化应用而受到探索,尤其是在有机金属化合物的合成和反应性中。它们充当配体并与金属形成稳定配合物的能力可以在催化中得到利用,为更有效和选择性的化学反应提供途径。此应用在工业化学中很重要,在工业化学中,新型催化剂的开发可以带来更可持续、更环保的工艺 (Shan 等,2002 年)。

抗癌和抗炎剂

对喹啉酮衍生物的研究突出了它们作为抗癌和抗炎剂的潜力。新型喹唑啉酮和喹啉酮化合物的合成及其生物活性筛选揭示了在抑制癌细胞生长和减轻炎症方面具有可喜的结果。这些发现强调了这些化合物在药物化学中的潜力,为肿瘤学和炎症相关疾病的药物发现和开发提供了新途径 (Farag 等,2012 年)。

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClNO5S/c1-3-32-19-9-12-21(13-10-19)34(30,31)25-17-28(16-18-7-5-6-8-23(18)27)24-14-11-20(33-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJPNBZWTLPKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

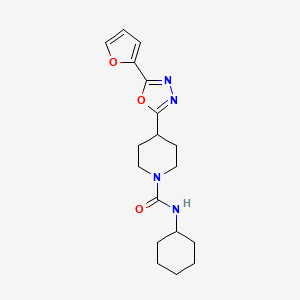

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)

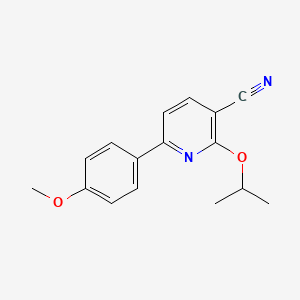

![N-(3-fluorophenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B3018876.png)

![N-[4-(dimethylamino)phenyl]-N'-phenylurea](/img/structure/B3018877.png)

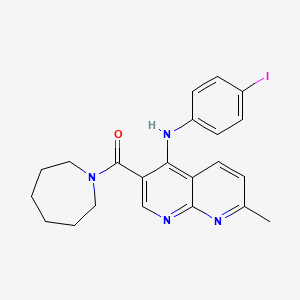

![1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3018878.png)